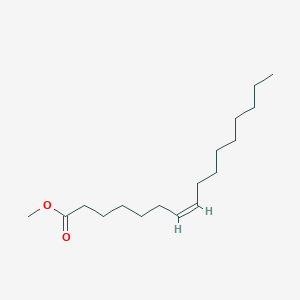

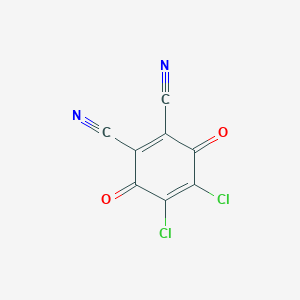

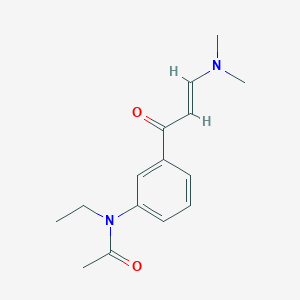

![molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-Dichlorphenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamid CAS No. 185039-37-6](/img/structure/B29030.png)

N-[6-(2,6-Dichlorphenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamid

Übersicht

Beschreibung

N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung hat eine potente Aktivität gegen eine Vielzahl von Krebsarten gezeigt, darunter Darm-, Lungen- und Kopf- und Halskarzinom . Der Mechanismus der Antitumoraktivität wird vermutlich durch die Inhibition des epidermalen Wachstumsfaktors (EGFR) einer Familie von Tyrosinproteinkinasen verursacht, die eine entscheidende Rolle in zellulären Prozessen durch Signaltransduktion und Zellexpression spielen .

Entwicklung weniger toxischer Antitumormedikamente

Die Verbindung wird für die Entwicklung weniger toxischer Antitumormedikamente untersucht . Die Studie präsentiert sowohl dreidimensionale quantitative Struktur-Aktivitäts-Beziehungen (3D-QSAR) als auch quantitative/qualitative Struktur-Toxizitäts-Beziehungsanalysen (QSTR) . Die 3D-QSAR-Analyse legt eine spezifische Rolle von sterischen, elektrostatischen und hydrophoben Feldern der Verbindungen für die Antitumoraktivität nahe .

Hemmungsaktivität gegen EGFR-Kinase

Die Verbindung hat eine Hemmaktivität gegen EGFR-Kinase gezeigt . Dies ist von Bedeutung, da EGFR-Kinase eine entscheidende Rolle in zellulären Prozessen durch Signaltransduktion und Zellexpression spielt .

Entwicklung von Antitumortherapeutika für Frühbehandlung

Die Verbindung wird für die Entwicklung von Antitumortherapeutika für Frühbehandlung bewertet . Die Studie diskutiert das Potenzial für die Entwicklung besserer Derivate, indem hohe Aktivität mit geringerer Toxizität durch chemische Optimierung als Kompromiss ausgeglichen wird .

Synthese neuer Pyrido[2,3-d]pyrimidin-Derivate

Die Verbindung wird bei der Synthese neuer Pyrido[2,3-d]pyrimidin-Derivate verwendet

Wirkmechanismus

Target of Action

The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Pharmacokinetics

Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .

Biochemische Analyse

Biochemical Properties

This compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a critical process in signal transduction pathways that regulate cell growth, differentiation, and metabolism .

Cellular Effects

The cellular effects of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide are primarily related to its role as a tyrosine kinase inhibitor . By inhibiting tyrosine kinases, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide involves binding to tyrosine kinases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Eigenschaften

IUPAC Name |

N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYPNVWEUGADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442289 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-37-6 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

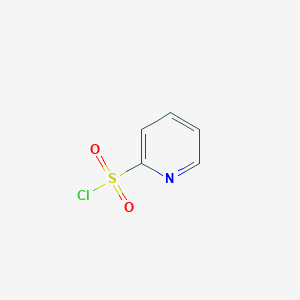

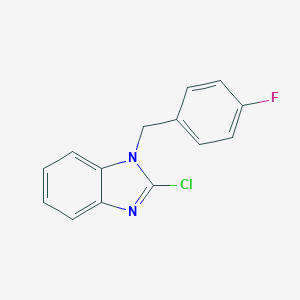

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)

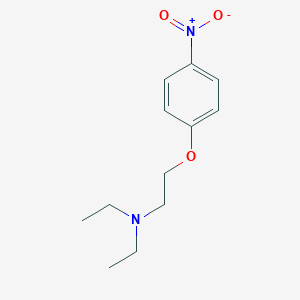

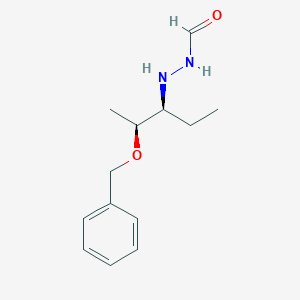

![N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B28975.png)

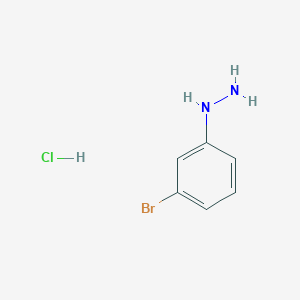

![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)